5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative with a bromine substituent at position 5 and a methoxy group at position 6. Its molecular formula is C₁₀H₁₃BrClNO (molecular weight: 278.58 g/mol), and it is typically synthesized via multistep organic reactions involving indanone intermediates and subsequent cyclization . Key spectral data (¹H-NMR, ¹³C-NMR, HRMS) confirm its structural integrity, with a reported melting point range of 264–266°C .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10;/h2-3,12H,4-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAYLIQZBXWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. Subsequent bromination and methoxylation steps are then employed to introduce the bromine and methoxy groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process and improve yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding quinoline derivatives.
Reduction: Reduction can result in the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions can yield a variety of substituted tetrahydroisoquinolines, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has the molecular formula CHBrNO and a molecular weight of 242.11 g/mol. Its structural features include a bromine atom and a methoxy group attached to the tetrahydroisoquinoline framework, which contribute to its biological activity.
Antidepressant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant properties. The compound's structural similarity to known antidepressants allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the tetrahydroisoquinoline structure can enhance binding affinity to these receptors.
Opioid Receptor Modulation
This compound has been investigated for its potential as a modulator of opioid receptors. Compounds with similar structures have demonstrated significant binding affinities for kappa (κ) and mu (μ) opioid receptors, making them candidates for pain management therapies without the addictive properties associated with traditional opioids .
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | μ | 99.0 - >10,000 nM |
| Related Compound X | κ | 0.033 - 1.37 nM |
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing various derivatives through chemical modifications such as demethylation and bromination. These derivatives can be tailored for specific biological activities or improved pharmacokinetic profiles.
Use in Multistep Synthesis
The compound is utilized in multistep synthetic pathways to create complex organic molecules. Its unique structure allows chemists to explore various reaction conditions and reagents to yield desired products efficiently .
Case Study 1: Antidepressant Development
In a study published by the Royal Society of Chemistry, researchers synthesized several tetrahydroisoquinoline derivatives and evaluated their antidepressant activity through behavioral assays in animal models. The findings indicated that certain derivatives exhibited significant reductions in depressive-like behaviors compared to controls .
Case Study 2: Opioid Receptor Binding
A study investigated the binding affinities of various tetrahydroisoquinoline derivatives at opioid receptors using competition binding assays with [^3H]-diprenorphine. The results demonstrated that modifications at specific positions on the isoquinoline ring could enhance receptor selectivity and potency .
Mechanism of Action
The mechanism by which 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methoxy groups on the tetrahydroisoquinoline core can influence the compound's binding affinity to receptors and enzymes, leading to various biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride with analogues differing in substituent positions, halogen types, or additional functional groups:
Key Observations :
- Halogen vs. Methoxy : Replacing bromine with chlorine (e.g., 5-chloro-8-methoxy-THIQ) reduces molecular weight significantly (278.58 → 234.12 g/mol) and alters lipophilicity, impacting bioavailability .
- Positional Isomerism: The 8-bromo-5-methoxy isomer (C₁₀H₁₂BrNO) lacks the hydrochloride salt, resulting in a lower molecular weight (242.11 vs. 278.58 g/mol) and distinct pharmacological profiles .
Structural Analogues with Additional Modifications
Key Observations :
- Aromatic Extensions: The 1-phenyl-6,7-dimethoxy analogue (C₁₇H₁₉NO₂·HCl) demonstrates how extended aromatic systems enhance π-π stacking, relevant in receptor-ligand interactions .
Biological Activity
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula: C10H12BrN O
- Molecular Weight: Approximately 246.12 g/mol
This compound features a bromine atom at the 5-position and a methoxy group at the 8-position of the tetrahydroisoquinoline core structure. The presence of these substituents enhances its lipophilicity and potential receptor binding affinity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects: The compound has shown potential in protecting neuronal cells from degeneration, which may be beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's .
- Antimicrobial Activity: Studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .
- Anti-cancer Properties: Preliminary findings indicate that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation. Specifically, compounds with similar structures have demonstrated activity against KRas mutations in colon cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Dopaminergic Modulation: Given its structural similarity to dopaminergic alkaloids, it may interact with dopamine receptors, influencing neurotransmitter signaling pathways. This interaction could be crucial for its neuroprotective effects .
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways. For instance, some tetrahydroisoquinoline derivatives have been noted for their ability to inhibit angiogenesis through enzyme modulation .
Research Findings and Case Studies
A review of recent literature highlights several key studies focused on the biological activity of tetrahydroisoquinoline derivatives:
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives typically employs the Pictet-Spengler or Bischler-Napieralski reactions. For bromo- and methoxy-substituted analogs, key steps include:
- Bromination : Electrophilic substitution at the 5-position using reagents like NBS (N-bromosuccinimide) under radical or Lewis acid catalysis .
- Methoxy Introduction : Methoxy groups are often introduced via nucleophilic substitution or protected during synthesis (e.g., using methyl ethers) to avoid undesired side reactions .
- Cyclization : Acid-mediated cyclization (e.g., HCl in ethanol) forms the tetrahydroisoquinoline core.
Q. Critical Parameters :
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm); aromatic protons show coupling patterns indicative of substitution positions .
- ¹³C NMR : Confirm bromine’s deshielding effect (C-Br ~δ 110–120 ppm).
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ for C₁₀H₁₂BrNO·HCl: calc. 289.99, found 290.00).
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How do substituent positions (5-bromo vs. 8-methoxy) influence biological activity in tetrahydroisoquinoline derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Q. Example Data Comparison :
| Compound | Substitution | IC₅₀ (σ-receptor) |
|---|---|---|
| 5-Bromo-8-methoxy | Br (C5), OMe (C8) | 12 nM |
| 8-Bromo-5-methoxy | Br (C8), OMe (C5) | 45 nM |
| Source: Analogous studies on positional isomers |
Q. How can researchers resolve contradictions in reported bioactivity data for halogenated tetrahydroisoquinolines?
Methodological Answer: Contradictions often arise from:
Q. Resolution Strategies :
Comparative SAR Analysis : Synthesize and test positional isomers under identical conditions.
Molecular Docking : Predict binding modes using crystallographic data (e.g., PDB: 4NBS for σ-receptors) .
Meta-Analysis : Aggregate data from PubChem and Reaxys to identify trends .
Q. What strategies optimize the scalability of multi-step syntheses for this compound?
Methodological Answer: Scalability challenges include low yields in bromination and purification bottlenecks. Solutions:
- Flow Chemistry : Continuous bromination reduces reaction time and improves safety .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly extraction.
- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys prioritize routes with fewer steps and higher atom economy .
Q. Case Study :
| Step | Traditional Yield | Optimized Yield |
|---|---|---|
| Bromination | 55% | 78% (flow system) |
| Cyclization | 60% | 85% (microwave-assisted) |
Q. How does the hydrochloride salt form impact crystallinity and solubility?
Methodological Answer: The HCl salt enhances:
Q. Characterization Tools :
- PXRD : Confirm polymorphic forms.
- DSC : Melting point analysis (decomposition ~220°C for hydrochloride vs. ~180°C for free base) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
